N-(2-methoxybenzyl)-2-((6-(4-methyl-2-(thiophen-2-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetamide
Description
“N-[(2-METHOXYPHENYL)METHYL]-2-({6-[4-METHYL-2-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL]PYRIDAZIN-3-YL}SULFANYL)ACETAMIDE” is a complex organic compound that features multiple functional groups, including methoxyphenyl, thiophene, thiazole, pyridazine, and sulfanyl groups
Properties
Molecular Formula |
C22H20N4O2S3 |
|---|---|
Molecular Weight |
468.6 g/mol |
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-2-[6-(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanylacetamide |
InChI |
InChI=1S/C22H20N4O2S3/c1-14-21(31-22(24-14)18-8-5-11-29-18)16-9-10-20(26-25-16)30-13-19(27)23-12-15-6-3-4-7-17(15)28-2/h3-11H,12-13H2,1-2H3,(H,23,27) |
InChI Key |
KJGIFHGOSCRSCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CS2)C3=NN=C(C=C3)SCC(=O)NCC4=CC=CC=C4OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-[(2-METHOXYPHENYL)METHYL]-2-({6-[4-METHYL-2-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL]PYRIDAZIN-3-YL}SULFANYL)ACETAMIDE” typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the Methoxyphenylmethyl Intermediate: Starting with 2-methoxybenzyl chloride, it can be reacted with a suitable nucleophile to form the methoxyphenylmethyl intermediate.
Thiazole and Pyridazine Ring Formation: The thiazole and pyridazine rings can be synthesized separately through cyclization reactions involving thiophene derivatives and appropriate reagents.
Coupling Reactions: The methoxyphenylmethyl intermediate can be coupled with the thiazole-pyridazine moiety using a coupling agent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Final Sulfanylation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
“N-[(2-METHOXYPHENYL)METHYL]-2-({6-[4-METHYL-2-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL]PYRIDAZIN-3-YL}SULFANYL)ACETAMIDE” can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl or carbonyl group.
Reduction: The thiazole and pyridazine rings can be reduced under specific conditions.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methoxy group could yield a phenol or aldehyde, while reduction of the thiazole ring could yield a dihydrothiazole derivative.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound could be investigated for its potential as a bioactive molecule. The presence of thiazole and pyridazine rings suggests it may have interesting pharmacological properties.
Medicine
In medicinal chemistry, this compound could be explored as a potential drug candidate. Its structural features may allow it to interact with various biological targets, making it a candidate for drug discovery programs.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of “N-[(2-METHOXYPHENYL)METHYL]-2-({6-[4-METHYL-2-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL]PYRIDAZIN-3-YL}SULFANYL)ACETAMIDE” would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The presence of multiple heterocyclic rings suggests it could bind to specific molecular targets, influencing cellular pathways.
Comparison with Similar Compounds
Similar Compounds
N-[(2-METHOXYPHENYL)METHYL]-2-({6-[4-METHYL-2-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL]PYRIDAZIN-3-YL}SULFANYL)ACETAMIDE: can be compared with other compounds containing thiazole, pyridazine, and sulfanyl groups.
Thiazole Derivatives: Compounds like thiamine (vitamin B1) and sulfathiazole.
Pyridazine Derivatives: Compounds like pyridazine itself and its derivatives used in pharmaceuticals.
Sulfanyl Compounds: Compounds containing sulfanyl groups, such as thiols and sulfides.
Uniqueness
The uniqueness of “N-[(2-METHOXYPHENYL)METHYL]-2-({6-[4-METHYL-2-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL]PYRIDAZIN-3-YL}SULFANYL)ACETAMIDE” lies in its complex structure, which combines multiple functional groups and heterocyclic rings. This complexity may confer unique chemical and biological properties, making it a valuable compound for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
